7,7-Dibutylbicyclo[4.1.0]heptane
Description
7,7-Dibutylbicyclo[4.1.0]heptane is a bicyclic hydrocarbon featuring a fused cyclohexane and cyclopropane ring system (bicyclo[4.1.0]heptane) with two butyl substituents at the 7-position bridgehead carbons. This compound belongs to the norbornane-derived family, characterized by its rigid bicyclic framework. The butyl groups introduce significant steric bulk and hydrophobicity, influencing its physical properties (e.g., solubility, boiling point) and reactivity compared to simpler derivatives like 7,7-dichloro- or 7,7-dibromo-substituted analogs.
Properties
CAS No. |
849417-87-4 |
|---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
7,7-dibutylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C15H28/c1-3-5-11-15(12-6-4-2)13-9-7-8-10-14(13)15/h13-14H,3-12H2,1-2H3 |
InChI Key |
QTJFXMOPBLUUHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2C1CCCC2)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dibutylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with butyl lithium, followed by a series of steps to introduce the butyl groups at the seventh carbon position. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7,7-Dibutylbicyclo[4.1.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
7,7-Dibutylbicyclo[4.1.0]heptane has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,7-Dibutylbicyclo[4.1.0]heptane exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing its reactivity and potential applications. Detailed studies on its mechanism of action can provide insights into its behavior in different environments.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key properties and reactivity of 7,7-Dibutylbicyclo[4.1.0]heptane with structurally related compounds:
Key Observations:
Substituent Effects :
- Halogen vs. Alkyl Groups : Dichloro and dibromo derivatives exhibit higher density and polarity (lower LogP) compared to dibutyl analogs. Their reactivity is dominated by halogen elimination or solvolysis . In contrast, bulky butyl groups enhance hydrophobicity (higher LogP) and steric shielding, reducing electrophilic attack .
- Hybrid Systems : The 3-aza-7,7-difluoro derivative introduces polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical applications .
Ring System Influence: Bicyclo[4.1.0]heptane derivatives are less thermally stable than bicyclo[2.2.1]heptane analogs (e.g., 7,7-dimethylnorbornane), which benefit from a more relaxed ring strain .
Synthetic Challenges :
- Isomer separation is problematic for 7,7-dihalo derivatives due to similar physical properties (e.g., 3-methyl-7,7-dibromo isomers resist GC separation) . Dibutyl substitution may exacerbate this issue.
Reactivity Trends: Halogenated derivatives react with organolithium reagents to form alkenes or spiro compounds, while alkyl-substituted systems (e.g., dibutyl) are likely inert under similar conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
